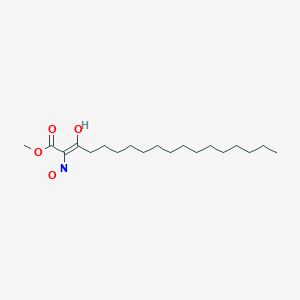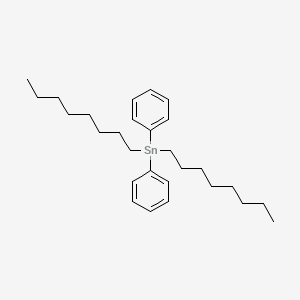
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This particular compound features a piperazine ring substituted with a methyl group and a thienyl group, which is a sulfur-containing aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Thienyl Group: The thienyl group is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ketone: Finally, the ketone group is introduced through oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Potentially explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The thienyl group might contribute to binding affinity and specificity through aromatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to phenyl or furyl analogs. This uniqueness might translate to different biological activities or chemical reactivities.
Propriétés
| 100316-89-0 | |
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H18N2OS/c1-13-6-8-14(9-7-13)5-4-11(15)12-3-2-10-16-12/h2-3,10H,4-9H2,1H3 |
Clé InChI |
UJFUMSCHEBXVMI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)



![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)



![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
